molecular formula C59H71ClN12O8S2 B12294953 H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2

H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2

Cat. No.: B12294953
M. Wt: 1175.9 g/mol
InChI Key: BLEAANKQQSAKNA-UHFFFAOYSA-N
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Description

H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 is a synthetic peptide composed of various amino acids. This compound is notable for its complex structure, which includes both natural and non-natural amino acids. It has applications in various fields, including medicinal chemistry and peptide research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Industrial Production Methods

Industrial production of this peptide may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can form disulfide bonds under oxidative conditions.

    Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The peptide can undergo substitution reactions, particularly at the amino acid side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or air oxidation.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles depending on the target substitution.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Free thiol-containing peptides.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 has several applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and modification.

    Biology: Investigated for its interactions with biological molecules and potential as a therapeutic agent.

    Medicine: Explored for its potential in drug development, particularly in targeting specific proteins or pathways.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 involves its interaction with specific molecular targets. The peptide can bind to proteins, altering their function or inhibiting their activity. The presence of non-natural amino acids can enhance its stability and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-DL-Phe(4-Cl)-DL-Cys(1)-DL-3Pal-DL-Trp-DL-Lys-DL-Gly(tBu)-DL-Cys(1)-DL-2Nal-NH2 is unique due to its complex structure, which includes multiple non-natural amino acids. This complexity allows for specific interactions and enhanced stability, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C59H71ClN12O8S2

Molecular Weight

1175.9 g/mol

IUPAC Name

10-(4-aminobutyl)-19-[[2-amino-3-(4-chlorophenyl)propanoyl]amino]-N-(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)-7-tert-butyl-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide

InChI

InChI=1S/C59H71ClN12O8S2/c1-59(2,3)50-58(80)71-49(56(78)67-45(51(63)73)27-35-17-20-37-12-4-5-13-38(37)25-35)33-82-81-32-48(70-52(74)42(62)26-34-18-21-40(60)22-19-34)57(79)68-46(28-36-11-10-24-64-30-36)54(76)69-47(29-39-31-65-43-15-7-6-14-41(39)43)55(77)66-44(53(75)72-50)16-8-9-23-61/h4-7,10-15,17-22,24-25,30-31,42,44-50,65H,8-9,16,23,26-29,32-33,61-62H2,1-3H3,(H2,63,73)(H,66,77)(H,67,78)(H,68,79)(H,69,76)(H,70,74)(H,71,80)(H,72,75)

InChI Key

BLEAANKQQSAKNA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)N)C(=O)NC(CC6=CC7=CC=CC=C7C=C6)C(=O)N

Origin of Product

United States

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